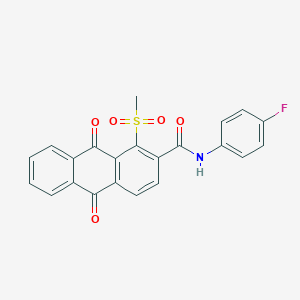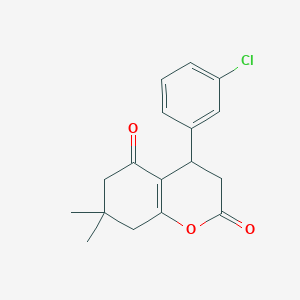![molecular formula C17H13ClFN3O4S B15004540 3-{[(4-chlorophenyl)sulfonyl]methyl}-N-(2-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15004540.png)
3-{[(4-chlorophenyl)sulfonyl]methyl}-N-(2-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Chlorobenzenesulfonyl)methyl]-N-[(2-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorobenzenesulfonyl group, a fluorophenyl group, and a carboxamide group attached to the oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorobenzenesulfonyl)methyl]-N-[(2-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.
Introduction of the Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the oxadiazole ring using chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable fluorophenyl halide and a base.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halides, bases, and acids are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features and possible biological activities.
Materials Science: The compound may be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Biological Studies: It can be used as a probe or tool in biological studies to investigate various biochemical pathways and interactions.
Industrial Applications: The compound may find use in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 3-[(4-chlorobenzenesulfonyl)methyl]-N-[(2-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of the sulfonyl and fluorophenyl groups can influence its binding affinity and specificity. The oxadiazole ring may also play a role in its biological activity by stabilizing interactions with target molecules.
相似化合物的比较
Similar Compounds
1,2,4-Oxadiazole Derivatives: Other compounds containing the 1,2,4-oxadiazole ring, such as 3-(phenyl)-1,2,4-oxadiazole-5-carboxamide, share structural similarities.
Sulfonyl-Substituted Compounds: Compounds like 4-chlorobenzenesulfonyl chloride and its derivatives have similar sulfonyl groups.
Fluorophenyl-Substituted Compounds: Compounds such as 2-fluorobenzylamine and its derivatives have similar fluorophenyl groups.
Uniqueness
The uniqueness of 3-[(4-chlorobenzenesulfonyl)methyl]-N-[(2-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide lies in its combination of functional groups, which can impart distinct chemical and biological properties
属性
分子式 |
C17H13ClFN3O4S |
|---|---|
分子量 |
409.8 g/mol |
IUPAC 名称 |
3-[(4-chlorophenyl)sulfonylmethyl]-N-[(2-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H13ClFN3O4S/c18-12-5-7-13(8-6-12)27(24,25)10-15-21-17(26-22-15)16(23)20-9-11-3-1-2-4-14(11)19/h1-8H,9-10H2,(H,20,23) |
InChI 键 |
DLDUEDZQWUDARR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NC(=NO2)CS(=O)(=O)C3=CC=C(C=C3)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(5-Bromofuran-2-yl)-5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B15004468.png)

![N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-N'-(3-chlorophenyl)urea](/img/structure/B15004477.png)
![ethyl 4-{[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B15004483.png)
![Ethyl 4-({[1-methyl-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B15004490.png)
![1-Benzyl-4-{5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitrophenyl}piperazine](/img/structure/B15004503.png)
![Ethyl 2-[({2,4-dimethyl-3-[(methylsulfonyl)amino]phenyl}sulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15004508.png)

![(2-fluorophenyl)(7-methyl-2-thioxo[1,2,4]triazolo[1,5-a]pyridin-3(2H)-yl)methanone](/img/structure/B15004527.png)

![3-benzyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B15004538.png)
![2-[(naphthalen-1-yloxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole](/img/structure/B15004543.png)
![(3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B15004545.png)
![2'-amino-2,5'-dioxo-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15004546.png)
